Isoguvacine

Catalog No.
S577044
CAS No.
64603-90-3
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoguvacine

CAS Number

64603-90-3

Product Name

Isoguvacine

IUPAC Name

1,2,3,6-tetrahydropyridine-4-carboxylic acid

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9)

InChI Key

KRVDMABBKYMBHG-UHFFFAOYSA-N

SMILES

C1CNCC=C1C(=O)O

solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

isoguvacine, isoguvacine hydrobromide, isoguvacine hydrochloride

Canonical SMILES

C1CNCC=C1C(=O)O
  • Understanding Anxiety and Depression

    Researchers are investigating the potential of isoguvacine to model anxiety and depression in animals. Studies suggest that isoguvacine administration can induce anxiogenic (anxiety-producing) and depressogenic (depression-producing) effects in rodents. This allows scientists to study the underlying mechanisms of these disorders and evaluate potential therapeutic interventions [].

  • Studying Epilepsy

    Isoguvacine's ability to activate GABA receptors makes it useful in epilepsy research. By inducing seizures in animal models, researchers can explore the mechanisms of seizure development and test the efficacy of anticonvulsant medications [].

  • Investigating Neurodegenerative Diseases

    Some studies suggest that dysfunction in the GABAergic system may contribute to the progression of neurodegenerative diseases like Alzheimer's and Parkinson's. Isoguvacine can be used to study these connections and evaluate potential therapeutic strategies aimed at modulating GABA signaling [].

  • Exploring Potential Therapeutic Applications

    Due to its interaction with the GABA system, isoguvacine holds promise for developing medications for various neurological and psychiatric conditions. However, more research is needed to determine its safety and efficacy in humans [].

Isoguvacine is a chemical compound classified as a potent agonist of the gamma-aminobutyric acid A receptor, commonly referred to as GABAA receptor. It is structurally related to muscimol, another known GABAA receptor agonist, and is utilized primarily in scientific research to explore its pharmacological properties and effects on the central nervous system. The molecular formula of isoguvacine is C6H9NO2C_6H_9NO_2, and it has a molar mass of approximately 127.143 g/mol .

Isoguvacine binds to the GABA<sub>A</sub> receptor, leading to the opening of chloride channels in the membrane of neurons. This increased chloride permeability results in inhibitory effects on neuronal activity, mimicking the action of GABA [].

Studies suggest isoguvacine acts at a distinct site on the GABA<sub>A</sub> receptor compared to GABA itself []. This unique binding site allows researchers to explore specific aspects of GABAergic function not readily accessible with GABA.

Typical of amino acids and derivatives. Its reactivity is influenced by the presence of functional groups such as the amine and carboxylic acid. Notably, it can participate in protonation-deprotonation reactions, which are crucial for its interaction with GABAA receptors. Additionally, structural modifications can lead to the formation of pro-drugs designed to enhance its ability to cross the blood-brain barrier .

As a GABAA receptor agonist, isoguvacine induces inhibitory neurotransmission in the brain, leading to effects such as sedation and anxiolysis. In studies, it has been shown to provoke inward currents in dopamine neurons, which are entirely blocked by bicuculline, indicating its action on GABAA receptors . Its potency in activating various GABAA receptor subtypes—such as α1β2γ2S and α2β2γ2S—demonstrates its significant role in modulating neuronal excitability .

Isoguvacine can be synthesized through several methods. One notable approach involves the reaction of isonicotinic acid ethyl ester with substituted phenacyl bromides, leading to the formation of quaternary salts that can be reduced to yield isoguvacine. Alternative synthesis routes may also include modifications of existing GABA derivatives . The synthesis process often requires careful control of reaction conditions to ensure high yields and purity.

Isoguvacine is primarily used in neuroscience research due to its ability to selectively activate GABAA receptors without affecting other neurotransmitter systems. This makes it a valuable tool for studying synaptic transmission and understanding disorders associated with GABAergic dysfunction, such as epilepsy and anxiety disorders. Furthermore, researchers are investigating its potential therapeutic applications as a sedative or anxiolytic agent .

Studies on isoguvacine's interactions with other compounds highlight its unique binding characteristics at GABAA receptors. Unlike some other GABA agonists, isoguvacine does not exhibit significant affinity for non-GABAergic sites, making it a more selective option for research purposes. Interaction studies have also explored how isoguvacine influences the binding of benzodiazepines at their respective sites on the GABAA receptor complex .

Isoguvacine shares structural similarities with several other compounds that act on GABAA receptors. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
MuscimolHighMore potent but less selective; toxic properties
THIP (4-Aminobutyric acid)ModerateBetter tolerated; penetrates blood-brain barrier
Piperidine-4-sulphonic acidLowDifferent mechanism; less effective at GABAA sites
5-HydroxytryptophanModeratePrecursor for serotonin; different receptor targets

Isoguvacine's unique profile lies in its selectivity for GABAA receptors without significant off-target effects, making it an important compound for pharmacological study .

Of Isoguvacine

PropertyValue
Molecular FormulaC6H9NO2
Molecular Weight (Free Base)127.143 g/mol
Molecular Weight (Hydrochloride)163.60 g/mol

The molecular structure of isoguvacine features a tetrahydropyridine ring with a carboxylic acid group attached at the 4-position [1]. This structural arrangement contributes to the compound's unique chemical properties and reactivity patterns that distinguish it from other related compounds [6].

IUPAC Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for isoguvacine is 1,2,3,6-tetrahydropyridine-4-carboxylic acid [1]. This systematic name precisely describes the molecular structure, indicating a tetrahydropyridine ring with a carboxylic acid substituent at the 4-position [3]. The common name "isoguvacine" is widely used in scientific literature and is derived from its structural relationship to guvacine, another naturally occurring compound [12].

Isoguvacine can be identified through various chemical identifiers that uniquely represent its structure. The Chemical Abstracts Service (CAS) registry number for isoguvacine in its free base form is 64603-90-3, while the hydrochloride salt form has the CAS number 68547-97-7 [4] [5]. These registry numbers serve as unique identifiers in chemical databases and literature [6].

Additional chemical identifiers include the International Chemical Identifier (InChI) string: InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9), and its condensed form, the InChIKey: KRVDMABBKYMBHG-UHFFFAOYSA-N [13]. The Simplified Molecular-Input Line-Entry System (SMILES) notation for isoguvacine is C1CNCC=C1C(=O)O, which provides a linear text representation of the molecular structure [6].

Table 2: Chemical Identity of Isoguvacine

Identifier TypeValue
IUPAC Name1,2,3,6-Tetrahydropyridine-4-carboxylic acid
Common NameIsoguvacine
CAS Number (Free Base)64603-90-3
CAS Number (Hydrochloride)68547-97-7
InChIInChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9)
InChIKeyKRVDMABBKYMBHG-UHFFFAOYSA-N
SMILESC1CNCC=C1C(=O)O

These chemical identifiers collectively establish the unique identity of isoguvacine and facilitate its unambiguous identification in scientific databases, literature, and research communications [1] [3].

Physical and Chemical Characteristics

Isoguvacine exhibits distinct physical and chemical characteristics that influence its behavior in various environments. In its pure form, isoguvacine exists as a solid at room temperature [8]. The hydrochloride salt of isoguvacine appears as a white to slightly pale yellow crystalline powder [17] [20].

The solubility profile of isoguvacine is an important characteristic that affects its handling and application. Isoguvacine hydrochloride is soluble in water, making it suitable for aqueous applications [17]. However, aqueous solutions should be refrigerated if not used immediately to maintain stability [17]. In contrast, isoguvacine exhibits only slight solubility in methanol, indicating its preference for more polar solvents [17].

The acid-base properties of isoguvacine are characterized by its pKa value of 9.07 at 25°C, which indicates the pH at which half of the molecules are protonated [12]. This property influences the compound's ionization state and solubility under different pH conditions [12].

Table 3: Physical and Chemical Properties of Isoguvacine

PropertyCharacteristic
Physical StateSolid
ColorWhite to slightly pale yellow
Solubility in WaterSoluble (refrigerate if not used immediately)
Solubility in MethanolSlightly soluble
Stability in Neutral/Acidic SolutionsStable
Stability in Basic SolutionsLess stable (free amine can oxidize easily)
Melting Point (Hydrochloride)280°C (decomposition)
pKa9.07 (25°C)

The thermal properties of isoguvacine hydrochloride include a high melting point with decomposition occurring at approximately 280°C [20]. This thermal behavior provides insight into the compound's stability at elevated temperatures and its potential handling requirements during processing or analysis [8].

The chemical reactivity of isoguvacine is influenced by its functional groups, particularly the carboxylic acid moiety and the nitrogen-containing ring structure [1]. The carboxylic acid group can participate in acid-base reactions and form salts with bases, while the nitrogen atom can undergo protonation under acidic conditions [15].

Structural Conformation and Stereochemistry

The structural conformation of isoguvacine plays a crucial role in determining its chemical and biological properties. Isoguvacine features a tetrahydropyridine ring structure with a carboxylic acid group at the 4-position [1]. This cyclic structure imparts a semi-rigid conformation to the molecule, particularly in the vicinity of the carboxylate group [10].

From a stereochemical perspective, isoguvacine itself does not contain chiral centers and is therefore achiral [16]. The absence of stereogenic centers means that isoguvacine does not exhibit optical activity in its native form [10]. However, derivatives of isoguvacine, such as isoguvacine oxide (where an epoxy group replaces the double bond), can exist as enantiomers with distinct stereochemical properties [10].

The conformation of isoguvacine is characterized by a partially extended and almost planar arrangement, particularly when interacting with receptor sites [16]. This planar structure in the vicinity of the carboxylate group is believed to be important for its biological activity [10]. The tetrahydropyridine ring provides structural rigidity compared to more flexible compounds, which constrains the molecule into specific conformational states [16].

Table 4: Stereochemistry and Conformation of Isoguvacine

PropertyDescription
StereochemistryIsoguvacine itself does not contain chiral centers and is achiral
ConformationSemi-rigid conformation with a planar structure in the vicinity of the carboxylate group
Structural RigidityThe tetrahydropyridine ring provides structural rigidity compared to more flexible compounds
PlanarityThe molecule adopts a partially extended and almost planar conformation when binding to receptor sites
Epoxy DerivativesIsoguvacine oxide derivatives (with an epoxy group replacing the double bond) exist as enantiomers with similar pharmacological properties

Research on isoguvacine oxide derivatives has shown that the (+) and (-) enantiomers bind to receptor sites with almost identical affinity, suggesting that the stereochemical configuration at these positions does not significantly affect binding interactions [11]. This finding provides valuable insights into the structural requirements for receptor recognition and binding [10] [11].

Chemical Stability Parameters

The chemical stability of isoguvacine is a critical parameter that influences its storage, handling, and application in various settings. Understanding the stability profile of isoguvacine under different conditions is essential for maintaining its chemical integrity and ensuring reliable results in research applications [17].

Isoguvacine exhibits good thermal stability in its solid form, with the hydrochloride salt decomposing at approximately 280°C [20]. This relatively high decomposition temperature indicates that the compound is stable under normal ambient temperature conditions [8]. However, prolonged exposure to elevated temperatures should be avoided to prevent potential degradation [20].

The pH stability of isoguvacine varies depending on the solution conditions. The compound demonstrates good stability in neutral and acidic solutions, making it suitable for applications under these conditions [17]. However, in basic solutions, the free amine form of isoguvacine can oxidize more easily, leading to potential degradation [17]. This pH-dependent stability profile should be considered when preparing and storing isoguvacine solutions [12].

Table 5: Chemical Stability Parameters of Isoguvacine

ParameterCharacteristics
Thermal StabilityRelatively stable; hydrochloride salt decomposes at approximately 280°C
pH StabilityStable in neutral and acidic solutions; less stable in basic solutions
Storage ConditionsStore at room temperature; refrigerate aqueous solutions if not used immediately
Oxidative StabilityThe free amine form can oxidize easily in basic solutions
Solution StabilityAqueous solutions should be prepared fresh or refrigerated for short-term storage

For optimal storage, solid isoguvacine can be maintained at room temperature [14]. However, aqueous solutions of isoguvacine should be refrigerated if not used immediately to preserve their integrity [17]. This precaution helps prevent potential degradation processes that might occur in solution over time [14].

The oxidative stability of isoguvacine is another important consideration, particularly for the free amine form in basic solutions where oxidation can occur more readily [17]. Protecting solutions from excessive exposure to air and using appropriate antioxidants when necessary may help maintain the chemical integrity of isoguvacine in solution [20].

Structure-Activity Relationships

The structure-activity relationships of isoguvacine provide valuable insights into how its molecular structure influences its chemical behavior and interactions. Isoguvacine represents a conformationally restricted analog of gamma-aminobutyric acid, featuring a tetrahydropyridine ring structure that constrains the molecule into specific conformational states [15].

One of the key structural features of isoguvacine is its limited conformational flexibility compared to more flexible compounds [15]. This restricted flexibility is due to the cyclic nature of the tetrahydropyridine ring, which locks the molecule into particular conformations [16]. This structural rigidity has significant implications for how isoguvacine interacts with various molecular targets [10].

The planar structure near the carboxylate group of isoguvacine is particularly important for its chemical interactions [10]. This planarity is believed to facilitate specific binding interactions through optimal alignment of the carboxylate group with complementary binding sites [16]. The semi-rigid nature of isoguvacine provides a balance between conformational constraint and the flexibility needed for effective binding [10].

Table 6: Structure-Activity Relationships of Isoguvacine

AspectDescription
Structural Comparison to Related CompoundsIsoguvacine is a conformationally restricted analog with a tetrahydropyridine ring structure
Conformational FlexibilityLimited conformational flexibility compared to more flexible compounds due to the cyclic structure
Structural Features Affecting ActivityThe planar structure near the carboxylate group is important for binding interactions
Comparison to Related CompoundsMore potent than isonipecotic acid but less potent than some other structurally related compounds

Comparative studies have shown that isoguvacine is more potent than isonipecotic acid, another structurally related compound [10]. This difference in potency is attributed to the planar structure of isoguvacine in the vicinity of the carboxylate group, which may allow for more effective binding interactions [10]. However, isoguvacine is less potent than some other structurally related compounds, indicating that additional structural features beyond planarity also influence activity [16].

XLogP3

-2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

127.063328530 g/mol

Monoisotopic Mass

127.063328530 g/mol

Heavy Atom Count

9

UNII

YTF580771Y

Related CAS

68547-97-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64603-90-3

Wikipedia

Isoguvacine

Dates

Last modified: 08-15-2023

The role of the Kölliker-Fuse nuclei in the determination of abdominal motor output in a perfused brainstem preparation of juvenile rat

Tara G Bautista, Mathias Dutschmann
PMID: 26254869   DOI: 10.1016/j.resp.2015.07.012

Abstract

The abdominal muscles are largely quiescent during normal breathing but may exhibit tonic activity or subtle respiratory modulation. The origin of baseline abdominal motor nerve activity (AbNA) if present remains uncharacterised. The contribution of the Kölliker-Fuse nucleus (KF) in the dorsolateral pons in the patterning and amplitude of AbNA was investigated using in situ perfused brainstem preparations of juvenile rats (n=12). Two types of AbNA were observed: Type I - expiratory-modulated (n=7), and Type II - weakly inspiratory/post-inspiratory-modulated (n=5). Despite this, all preparations exhibited the same bi-phasic late expiratory/postinspiratory bursts upon elicitation of the peripheral chemoreflex. Interestingly, the type of AbNA exhibited correlated with postinspiratory duration. Targeted microinjections of GABA-A receptor agonist isoguvacine (10mM; 70nl) into KF however did not significantly modify pattern or amplitude of baseline AbNA in either Type besides the selective abolition of the postinspiratory phase and, consequently, postinspiratory modulation in AbNAwhen present. In sum, the KF is not a major contributorin setting baseline abdominal motor output.


Spontaneous swallowing occurs during autoresuscitation in the in situ brainstem preparation of rat

Tara G Bautista, Angelina Y Fong, Mathias Dutschmann
PMID: 25086277   DOI: 10.1016/j.resp.2014.07.015

Abstract

Previous studies report that upper airway reflexes are operational during autoresuscitation from respiratory arrest. We investigated swallowing/breathing interactions, measured by recording of vagal (VNA) and phrenic nerve activities (PNA), during autoresuscitation in the in situ perfused brainstem preparation of juvenile rats. During the initial surgery, respiratory arrest was induced by exsanguination and cooling. Reperfusion (i.e. re-oxygenation and re-warming) of the brainstem circuits was associated with frequent spontaneous swallowing before resumption of respiration (n=6, 'stage 1 autoresuscitation'). When recovered, the respiratory pattern was transiently apneustic-like ('stage 2 autoresuscitation'). Spontaneous swallowing often occurred at the end of the prolonged PNA (n=9/12). Successful autoresuscitation was characterised by re-establishment of the 3 phase respiratory motor pattern and no spontaneous swallowing. Pharmacological inhibition (isoguvacine, 10 mM, 50-75 nl; n=10) of the Kölliker-Fuse nucleus (KF) mimicked stage 2 autoresuscitation. However, the frequency of spontaneous swallowing after KF inhibition did not correlate with subsequent recovery of the eupneic respiratory motor pattern.


Laryngeal narrowing during nasal ventilation does not originate from bronchopulmonary C-fibers

Nathalie Samson, Lalah Niane, Stéphanie Nault, Charlène Nadeau, Jean-Paul Praud
PMID: 25075590   DOI: 10.1016/j.resp.2014.07.014

Abstract

We previously showed that nasal pressure support ventilation (nPSV) can lead to active inspiratory laryngeal narrowing, which originates from the stimulation of bronchopulmonary receptors. Among the three major types of bronchopulmonary receptors, which are variably stimulated by lung distension, C-fiber endings are remarkable, given that their stimulation can also trigger laryngeal closure. Taking advantage of our lamb model with blocked C-fibers, we aimed to assess whether bronchopulmonary C-fiber endings are involved in the active inspiratory laryngeal narrowing during nPSV. Nine lambs were surgically instrumented to assess states of alertness, electrical activity of a glottal constrictor (EaTA), respiratory movements and arterial blood gases. Forty-eight hours later, two polysomnographic recordings were performed during nPSV 15/4 cmH2O, before and after C-fiber blockade. During nPSV, blockade of C-fibers did not prevent inspiratory EaTA (present for 74±41% of respiratory cycles vs. 64±35%, p=0.9). We conclude that active inspiratory laryngeal narrowing during nPSV does not originate from bronchopulmonary C-fiber endings.


The midbrain periaqueductal grey has no role in the generation of the respiratory motor pattern, but provides command function for the modulation of respiratory activity

David G S Farmer, Tara G Bautista, Sarah E Jones, Davor Stanic, Mathias Dutschmann
PMID: 25058161   DOI: 10.1016/j.resp.2014.07.011

Abstract

It has previously been shown that stimulation of cell-columns in the periaqueductal grey (PAG) triggers site-specific cardiorespiratory effects. These are believed to facilitate changes in behaviour through coordinated changes in autonomic outflow. Here, we investigated whether PAG-evoked respiratory commands can be studied in situ using the decerebrate perfused brainstem preparation. Phrenic, vagus and abdominal iliohypogastric nerves were recorded before and after microinjection of L-glutamate (30-50 nl, 10 mM) or isoguvacine (GABA-receptor agonist, 30-50 nl, 10 mM) into the PAG. L-glutamate microinjection triggered a range of site-specific respiratory modulations (n = 17 preparations). Subsequent microinjection of isoguvacine into the same PAG sites had no effect on the baseline respiratory motor pattern or rhythm. We conclude that while the PAG has no function in respiratory pattern generation, PAG-evoked respiratory modulations can be evoked in situ in the absence of higher brain centres and while homeostatic parameters that may affect respiratory drive are held static.


GABA in Paraventricular Nucleus Regulates Adipose Afferent Reflex in Rats

Lei Ding, Run Gao, Xiao-Qing Xiong, Xing-Ya Gao, Qi Chen, Yue-Hua Li, Yu-Ming Kang, Guo-Qing Zhu
PMID: 26317425   DOI: 10.1371/journal.pone.0136983

Abstract

Chemical stimulation of white adipose tissue (WAT) induces adipose afferent reflex (AAR), and thereby causes a general sympathetic activation. Paraventricular nucleus (PVN) is important in control of sympathetic outflow. This study was designed to investigate the role of γ-aminobutyric acid (GABA) in PVN in regulating the AAR.
Experiments were carried out in anesthetized rats. Renal sympathetic nerve activity (RSNA) and mean arterial pressure (MAP) were continuously recorded. AAR was evaluated by the RSNA and MAP responses to electrical stimulation of the right epididymal WAT (eWAT) afferent nerve. Electrical stimulation of eWAT afferent nerve increase RSNA. Bilateral microinjection of the GABAA receptor agonist isoguvacine or the GABAB receptor agonist baclofen attenuated the AAR. The effect of isoguvacine on the AAR was greater than that of baclofen. The GABAA receptor antagonist gabazine enhanced the AAR, while the GABAB receptor antagonist CGP-35348 had no significant effect on the AAR. Bilateral PVN microinjection of vigabatrin, a selective GABA-transaminase inhibitor, to increase endogenous GABA levels in the PVN abolished the AAR. The inhibitory effect of vigabatrin on the AAR was attenuated by the pretreatment with gabazine or CGP-35348. Pretreatment with combined gabazine and CGP-35348 abolished the effects of vigabatrin.
Activation of GABAA or GABAB receptors in the PVN inhibits the AAR. Blockade of GABAA receptors in the PVN enhances the AAR. Endogenous GABA in the PVN plays an important role in regulating the AAR.


Investigating the Role of Loop C Hydrophilic Residue 'T244' in the Binding Site of ρ1 GABAC Receptors via Site Mutation and Partial Agonism

Moawiah M Naffaa, Nathan Absalom, V Raja Solomon, Mary Chebib, David E Hibbs, Jane R Hanrahan
PMID: 27244450   DOI: 10.1371/journal.pone.0156618

Abstract

The loop C hydrophilic residue, threonine 244 lines the orthosteric binding site of ρ1 GABAC receptors was studied by point mutation into serine, alanine and cysteine, and tested with GABA, some representative partial agonists and antagonists. Thr244 has a hydroxyl group essential for GABA activity that is constrained by the threonine methyl group, orienting it toward the binding site. Significant decreases in activation effects of the studied ligands at ρ1 T244S mutant receptors, suggests a critical role for this residue. Results of aliphatic and heteroaromatic partial agonists demonstrate different pharmacological effects at ρ1 T244S mutant receptors when co-applied with GABA EC50 responses. ρ1 T244A and ρ1 T244C mutant receptors have minimal sensitivity to GABA at high mM concentrations, whereas, the ρ1 WT partial agonists, β-alanine and MTSEA demonstrate more efficacy and potency, respectively, than GABA at these mutant receptors. This study explores the role of Thr244 in the binding of agonists as an initial step during channel gating by moving loop C towards the ligand.


Depolarizing GABA/glycine synaptic events switch from excitation to inhibition during frequency increases

Pascal Branchereau, Daniel Cattaert, Alain Delpy, Anne-Emilie Allain, Elodie Martin, Pierre Meyrand
PMID: 26912194   DOI: 10.1038/srep21753

Abstract

By acting on their ionotropic chloride channel receptors, GABA and glycine represent the major inhibitory transmitters of the central nervous system. Nevertheless, in various brain structures, depolarizing GABAergic/glycinergic postsynaptic potentials (dGPSPs) lead to dual inhibitory (shunting) and excitatory components, the functional consequences of which remain poorly acknowledged. Indeed, the extent to which each component prevails during dGPSP is unclear. Understanding the mechanisms predicting the dGPSP outcome on neural network activity is therefore a major issue in neurobiology. By combining electrophysiological recordings of spinal embryonic mouse motoneurons and modelling study, we demonstrate that increasing the chloride conductance (g(Cl)) favors inhibition either during a single dGPSP or during trains in which g(Cl) summates. Finally, based on this summation mechanism, the excitatory effect of EPSPs is overcome by dGPSPs in a frequency-dependent manner. These results reveal an important mechanism by which dGPSPs protect against the overexcitation of neural excitatory circuits.


GABAA receptor target of tetramethylenedisulfotetramine

Chunqing Zhao, Sung Hee Hwang, Bruce A Buchholz, Timothy S Carpenter, Felice C Lightstone, Jun Yang, Bruce D Hammock, John E Casida
PMID: 24912155   DOI: 10.1073/pnas.1407379111

Abstract

Use of the highly toxic and easily prepared rodenticide tetramethylenedisulfotetramine (TETS) was banned after thousands of accidental or intentional human poisonings, but it is of continued concern as a chemical threat agent. TETS is a noncompetitive blocker of the GABA type A receptor (GABAAR), but its molecular interaction has not been directly established for lack of a suitable radioligand to localize the binding site. We synthesized [(14)C]TETS (14 mCi/mmol, radiochemical purity >99%) by reacting sulfamide with H(14)CHO and s-trioxane then completion of the sequential cyclization with excess HCHO. The outstanding radiocarbon sensitivity of accelerator mass spectrometry (AMS) allowed the use of [(14)C]TETS in neuroreceptor binding studies with rat brain membranes in comparison with the standard GABAAR radioligand 4'-ethynyl-4-n-[(3)H]propylbicycloorthobenzoate ([(3)H]EBOB) (46 Ci/mmol), illustrating the use of AMS for characterizing the binding sites of high-affinity (14)C radioligands. Fourteen noncompetitive antagonists of widely diverse chemotypes assayed at 1 or 10 µM inhibited [(14)C]TETS and [(3)H]EBOB binding to a similar extent (r(2) = 0.71). Molecular dynamics simulations of these 14 toxicants in the pore region of the α1β2γ2 GABAAR predict unique and significant polar interactions for TETS with α1T1' and γ2S2', which are not observed for EBOB or the GABAergic insecticides. Several GABAAR modulators similarly inhibited [(14)C]TETS and [(3)H]EBOB binding, including midazolam, flurazepam, avermectin Ba1, baclofen, isoguvacine, and propofol, at 1 or 10 μM, providing an in vitro system for recognizing candidate antidotes.


Targeting Peripheral Somatosensory Neurons to Improve Tactile-Related Phenotypes in ASD Models

Lauren L Orefice, Jacqueline R Mosko, Danielle T Morency, Michael F Wells, Aniqa Tasnim, Shawn M Mozeika, Mengchen Ye, Anda M Chirila, Alan J Emanuel, Genelle Rankin, Ryann M Fame, Maria K Lehtinen, Guoping Feng, David D Ginty
PMID: 31398341   DOI: 10.1016/j.cell.2019.07.024

Abstract

Somatosensory over-reactivity is common among patients with autism spectrum disorders (ASDs) and is hypothesized to contribute to core ASD behaviors. However, effective treatments for sensory over-reactivity and ASDs are lacking. We found distinct somatosensory neuron pathophysiological mechanisms underlie tactile abnormalities in different ASD mouse models and contribute to some ASD-related behaviors. Developmental loss of ASD-associated genes Shank3 or Mecp2 in peripheral mechanosensory neurons leads to region-specific brain abnormalities, revealing links between developmental somatosensory over-reactivity and the genesis of aberrant behaviors. Moreover, acute treatment with a peripherally restricted GABA
receptor agonist that acts directly on mechanosensory neurons reduced tactile over-reactivity in six distinct ASD models. Chronic treatment of Mecp2 and Shank3 mutant mice improved body condition, some brain abnormalities, anxiety-like behaviors, and some social impairments but not memory impairments, motor deficits, or overgrooming. Our findings reveal a potential therapeutic strategy targeting peripheral mechanosensory neurons to treat tactile over-reactivity and select ASD-related behaviors.


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